4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene
Description
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-22(19,20)14-8-6-13(7-9-14)17-16(21)18-11-10-12-4-2-3-5-15(12)18/h2-9H,10-11H2,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLLTDWGLYQZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Introduction of the Thioxomethyl Group: The thioxomethyl group can be introduced via a reaction with carbon disulfide and a suitable amine under basic conditions.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thioxomethyl and methylsulfonyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfonamide-based indole analogs: Compounds with similar sulfonyl and indole functionalities.
Uniqueness
4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene?
- Methodological Answer : The compound’s synthesis can be optimized via nickel-catalyzed cross-coupling reactions, as demonstrated for structurally related sulfonylbenzene derivatives. Key parameters include:
- Catalyst selection : Use Ni catalysts with ligands like adamantanethiol to enhance reactivity .
- Purification : Flash chromatography (SiO₂, gradient elution with Hex:EtOAc) ensures high purity (>97%) .
- Reaction monitoring : Employ TLC (Rf ~0.27 in Hex:EtOAc 9:1) to track intermediates .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve bond lengths (mean C–C = 0.006 Å) and confirm stereochemistry using single-crystal data (R factor ≤0.052) .
- HPLC : Utilize mobile phases with sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) for retention time consistency .
- FTIR and NMR : Assign functional groups (e.g., methylsulfonyl S=O stretch at ~1300 cm⁻¹) and verify substituent positions .
Q. What biological assays are suitable for preliminary activity screening?
- Methodological Answer : Prioritize enzyme inhibition and receptor-binding assays:
- Kinase inhibition : Use ATP-competitive assays with fluorescence-based readouts .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), normalizing to controls like 5-FU .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Employ density functional theory (DFT) and molecular docking:
- DFT : Calculate thermodynamic properties (ΔfH°gas, ΔrG°) using NIST thermochemistry data .
- Docking software (e.g., AutoDock Vina) : Simulate binding to enzymes (e.g., cyclooxygenase-2) with RMSD validation (<2.0 Å) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
Q. How should researchers address contradictions in spectral data or bioactivity results?
- Methodological Answer : Cross-validate using orthogonal methods:
- Mass spectrometry : Compare experimental m/z (e.g., 248.0177 for C₉H₁₂O₄S₂) with theoretical values .
- DSC/TGA : Assess thermal stability (degradation onset >150°C) to rule out decomposition artifacts .
- Biological triplicates : Repeat assays with fresh batches, controlling for solvent effects (e.g., DMSO ≤0.1%) .
Q. What strategies mitigate instability during long-term storage?
- Methodological Answer : Optimize storage conditions based on structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
